3-(BENZENESULFONYL)-N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Description
3-(BENZENESULFONYL)-N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a useful research compound. Its molecular formula is C22H16ClN5O3S and its molecular weight is 465.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds structurally related to "N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" often involves complex reactions aimed at exploring their chemical properties and enhancing their biological activities. Studies have detailed the synthesis of novel triazoloquinazoline adenosine antagonists, highlighting the importance of the structural elements for binding potency and activity in biological systems (J. Francis et al., 1988). Another study focused on the synthesis of triazoloquinazolinone-based compounds, indicating their role as tubulin polymerization inhibitors and vascular disrupting agents, showcasing a potential therapeutic application (Mohsine Driowya et al., 2016).
Biological Activities
Research has identified various biological activities associated with compounds structurally similar to "N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine". For instance, the antimicrobial and anticancer activities of certain derivatives have been explored, revealing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015). This highlights the compound's potential in developing new therapeutic agents targeting specific cancers.
Potential Therapeutic Uses
The versatility of compounds within this chemical family extends to their potential therapeutic uses. For example, the synthesis and evaluation of new derivatives as potent Aurora-A kinase inhibitors point towards their applicability in cancer treatment, emphasizing the role of these compounds in targeted therapies (M. Shaaban et al., 2011). Additionally, some derivatives have shown high potency and selectivity at human adenosine A3 receptor subtypes, suggesting their use in designing receptor-specific drugs (Y. C. Kim et al., 1998).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3S/c1-31-19-12-11-14(13-17(19)23)24-20-16-9-5-6-10-18(16)28-21(25-20)22(26-27-28)32(29,30)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNOZVKMANNIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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